molecular formula C18H20N2O2 B11115654 3-hydroxy-N'-(4-methylcyclohexylidene)naphthalene-2-carbohydrazide

3-hydroxy-N'-(4-methylcyclohexylidene)naphthalene-2-carbohydrazide

Cat. No.: B11115654
M. Wt: 296.4 g/mol
InChI Key: NCQIRWGWFNZLNR-UHFFFAOYSA-N
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Description

3-hydroxy-N’-(4-methylcyclohexylidene)naphthalene-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a naphthalene ring, a hydroxy group, and a carbohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-(4-methylcyclohexylidene)naphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with 4-methylcyclohexanone. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-(4-methylcyclohexylidene)naphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

3-hydroxy-N’-(4-methylcyclohexylidene)naphthalene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-(4-methylcyclohexylidene)naphthalene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide: Similar structure but with a benzene ring instead of a naphthalene ring.

    3-hydroxy-N’-(4-methylcyclohexylidene)phenylhydrazide: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness

3-hydroxy-N’-(4-methylcyclohexylidene)naphthalene-2-carbohydrazide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs. The naphthalene ring can enhance the compound’s stability and potential interactions with biological targets .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-hydroxy-N-[(4-methylcyclohexylidene)amino]naphthalene-2-carboxamide

InChI

InChI=1S/C18H20N2O2/c1-12-6-8-15(9-7-12)19-20-18(22)16-10-13-4-2-3-5-14(13)11-17(16)21/h2-5,10-12,21H,6-9H2,1H3,(H,20,22)

InChI Key

NCQIRWGWFNZLNR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)CC1

Origin of Product

United States

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